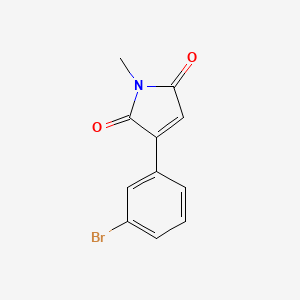

3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione

Katalognummer B8716058

Molekulargewicht: 266.09 g/mol

InChI-Schlüssel: BHPKVZMRNZERQR-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04529736

Procedure details

An 86 g portion of m-bromoaniline was dissolved in a mixture of 150 ml of 12N hydrochloric acid and 100 ml of water, cooled in an ice-salt bath. A 100 g portion of ice was added, followed by a solution of 34.5 g of sodium nitrite in 80 ml of water, added dropwise over 45 minutes. A solution of 55.5 g of N-methylmaleimide and 12.5 g of cupric chloride dihydrate in 700 ml of acetone was then added slowly over 40 minutes, while maintaining the temperature between 10° C. and 15° C. A 56 g portion of sodium bicarbonate was added to achieve pH 2.6. The mixture was allowed to stand for 72 hours, and the resultant oil was extracted with 300 ml of chloroform. This solution was filtered through magnesium silicate. The filtrate was evaporated in vacuo and gave a crude crystalline product. The crude product was combined with 58 ml of 2,6-lutidine and 600 ml of isopropyl alcohol and heated on a steam bath for 1/2 hour. The reaction mixture was poured into 1.25 liters of water and allowed to stand at room temperature for 18 hours. The crystalline product was collected, washed with water, air dried, and then recrystallized from 500 ml of acetonitrile to give 62.5 g of 2-(m-bromophenyl)-N-methylmaleimide.

[Compound]

Name

cupric chloride dihydrate

Quantity

12.5 g

Type

reactant

Reaction Step Six

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N([O-])=O.[Na+].[CH3:13][N:14]1[C:18](=[O:19])[CH:17]=[CH:16][C:15]1=[O:20].C(=O)(O)[O-].[Na+].N1C(C)=CC=CC=1C>Cl.O.CC(C)=O.C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([C:16]2[C:15]([N:14]([CH3:13])[C:18](=[O:19])[CH:17]=2)=[O:20])[CH:6]=[CH:7][CH:8]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

1.25 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(N)C=CC1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

34.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

55.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(C=CC1=O)=O

|

[Compound]

|

Name

|

cupric chloride dihydrate

|

|

Quantity

|

12.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

58 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-salt bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 100 g portion of ice was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise over 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 10° C. and 15° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resultant oil was extracted with 300 ml of chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This solution was filtered through magnesium silicate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a crude crystalline product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated on a steam bath for 1/2 hour

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at room temperature for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline product was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water, air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from 500 ml of acetonitrile

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=CC1)C=1C(=O)N(C(C1)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 62.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |